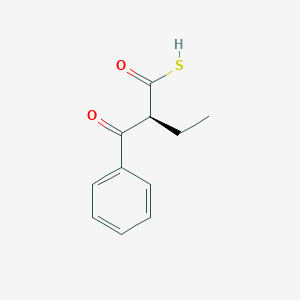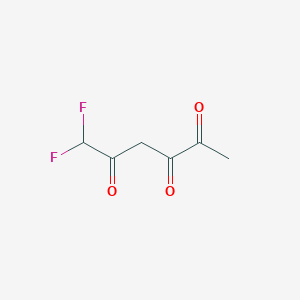
6,6-Difluorohexane-2,3,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Difluorohexane-2,3,5-trione is an organic compound with the molecular formula C₆H₆F₂O₃ It is characterized by the presence of two fluorine atoms and three carbonyl groups within its hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorohexane-2,3,5-trione typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of hexane-2,3,5-trione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the scalability of these methods makes them suitable for large-scale production.
化学反应分析
Types of Reactions
6,6-Difluorohexane-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
6,6-Difluorohexane-2,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 6,6-Difluorohexane-2,3,5-trione involves its interaction with molecular targets through its carbonyl and fluorine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent modulator of biochemical pathways.
相似化合物的比较
Similar Compounds
Hexane-2,3,5-trione: Lacks the fluorine atoms, resulting in different reactivity and stability.
6-Fluorohexane-2,3,5-trione: Contains only one fluorine atom, leading to intermediate properties between the non-fluorinated and fully fluorinated analogs.
6,6-Difluorohexane-2,4,5-trione: Similar structure but with a different fluorination pattern, affecting its chemical behavior.
Uniqueness
6,6-Difluorohexane-2,3,5-trione is unique due to the specific placement of its fluorine atoms, which significantly influences its chemical and physical properties. This unique structure imparts enhanced stability, reactivity, and potential for diverse applications compared to its analogs.
属性
分子式 |
C6H6F2O3 |
|---|---|
分子量 |
164.11 g/mol |
IUPAC 名称 |
6,6-difluorohexane-2,3,5-trione |
InChI |
InChI=1S/C6H6F2O3/c1-3(9)4(10)2-5(11)6(7)8/h6H,2H2,1H3 |
InChI 键 |
UCFYVQHLUDCBMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)CC(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


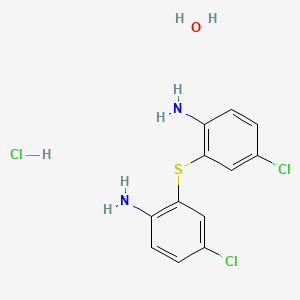
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
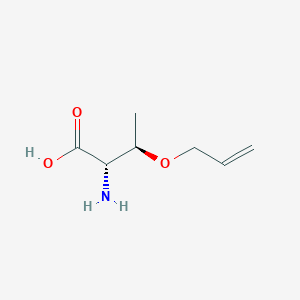
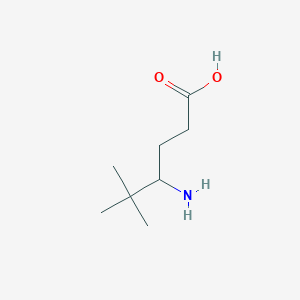
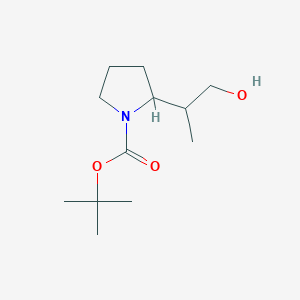
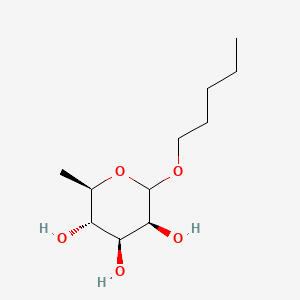


![tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)

![1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
amine](/img/structure/B13331915.png)

